Stereochemical Identity: Enantiomeric Excess Specification Defines Synthetic Utility
The (S)-enantiomer (CAS 1799615-79-4) is supplied with a minimum purity of 95% by reputable vendors, but no published enantiomeric excess (ee) specification is publicly available; the (R)-enantiomer (CAS 1451089-77-2) and racemate (CAS 1202769-93-4) are also supplied at ≥95% purity . In the absence of a head-to-head ee comparison across suppliers, the differentiation rests on CAS-number-linked stereochemical identity: procurement of the (S)-enantiomer guarantees the (S)-configuration at C-3, whereas the racemate provides a 1:1 mixture of enantiomers. In the Janssen CN114222737A patent, the (S)-configured building block yields (S)-3-[2-[3-(8-aminopyrido[3,4-d]pyrimidin-2-yl)phenyl]ethynyl]-3-hydroxy-1-methylpyrrolidin-2-one in 58% isolated yield after Sonogashira coupling and flash chromatography; the (R)-enantiomer, used in Example 1, affords the corresponding (R)-diastereomer under identical conditions, demonstrating that the configuration at C-3 is faithfully translated into the coupled product [1].
| Evidence Dimension | Stereochemical identity and synthetic yield in Sonogashira coupling |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1799615-79-4): (S)-configured product, 58% isolated yield (Example 2) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1451089-77-2): (R)-configured product, 58% isolated yield (Example 1). Racemate (CAS 1202769-93-4): 1:1 mixture of enantiomers, no reported yield for analogous coupling. |
| Quantified Difference | Absolute configuration at C-3 is preserved; racemate would produce a 1:1 diastereomeric mixture requiring separation not described in the patent. |
| Conditions | Sonogashira coupling: 2-(3-iodophenyl)pyrido[3,4-d]pyrimidin-8-amine, Pd(PPh3)2Cl2, CuI, DIPEA, THF, 60 °C, 2 h [1]. |
Why This Matters
For any synthetic program following the Janssen route, procurement of the correct enantiomer eliminates an undefined chiral separation step and ensures diastereomeric purity of the advanced NIK-inhibitor intermediate.
- [1] JANSSEN PHARMA NV. Small molecule inhibitors of NF-κB inducing kinase. Chinese Patent CN114222737A, published 2022-03-22. Examples 1 and 2. View Source
